molecular formula C5H4Br2N2 B13683809 4-Bromo-5-(bromomethyl)pyrimidine

4-Bromo-5-(bromomethyl)pyrimidine

Cat. No.: B13683809
M. Wt: 251.91 g/mol
InChI Key: ZVXOYYQPCQZRKZ-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 4 and 5 makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the radical bromination of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate can then undergo further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .

Scientific Research Applications

4-Bromo-5-(bromomethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)pyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids and enzymes, potentially inhibiting their function. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Similar in structure but lacks the bromomethyl group.

    2-Bromo-5-(bromomethyl)pyrimidine: Similar but with the bromine atoms at different positions.

    4-Chloro-5-(chloromethyl)pyrimidine: Similar but with chlorine atoms instead of bromine

Uniqueness

4-Bromo-5-(bromomethyl)pyrimidine is unique due to the presence of bromine atoms at both the 4 and 5 positions, which allows for specific reactivity and applications that are not possible with other similar compounds. This unique structure makes it valuable for various chemical syntheses and research applications.

Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)pyrimidine

InChI

InChI=1S/C5H4Br2N2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2

InChI Key

ZVXOYYQPCQZRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Br)CBr

Origin of Product

United States

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